molecular formula C11H12FNO2 B1400230 N-cyclopropyl-4-fluoro-3-methoxybenzamide CAS No. 1370587-33-9

N-cyclopropyl-4-fluoro-3-methoxybenzamide

Cat. No. B1400230
M. Wt: 209.22 g/mol
InChI Key: CPXBJVNDGXJAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopropyl-4-fluoro-3-methoxybenzamide” is a chemical compound with the molecular formula C11H12FNO2 . It is used for research purposes .

Scientific Research Applications

  • Antimicrobial Activity :

    • Senthilkumar et al. (2008) reported the synthesis of a series of compounds related to N-cyclopropyl-4-fluoro-3-methoxybenzamide, demonstrating potent antimycobacterial activities against Mycobacterium tuberculosis and multi-drug resistant strains (Senthilkumar et al., 2008).
    • Haydon et al. (2010) explored derivatives of 3-methoxybenzamide, an analogue, as potent antistaphylococcal agents with improved pharmaceutical properties (Haydon et al., 2010).
    • Ohashi et al. (1999) found that 3-Methoxybenzamide inhibited cell division in Bacillus subtilis, affecting the bacterial cell division system (Ohashi et al., 1999).
  • Anticancer Properties :

    • Bian et al. (2020) conducted a study on the antitumor activities of compounds synthesized via Rhodium(III)-catalyzed C-H activation of N-methoxybenzamides, showing significant efficacy against various human cancer cells (Bian et al., 2020).
  • Pharmaceutical Development and Analysis :

    • Sanz et al. (2012) investigated the structure of glibenclamide, a derivative of methoxybenzamide, which is an important antidiabetic drug (Sanz et al., 2012).
    • A study by Charles et al. (1998) described the development of an industrial process for a potent PDE IV type inhibitor, which is a derivative of 4-methoxybenzamide (Charles et al., 1998).

Safety And Hazards

“N-cyclopropyl-4-fluoro-3-methoxybenzamide” should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

N-cyclopropyl-4-fluoro-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXBJVNDGXJAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-fluoro-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.